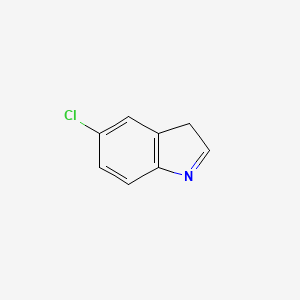

5-Chloro-3H-indole

Description

Significance of the Indole (B1671886) Heterocycle in Organic and Medicinal Chemistry

The indole ring system, consisting of a fused benzene (B151609) and pyrrole (B145914) ring, is a privileged structure in the realm of biologically active molecules. nih.govresearchgate.net Its presence is widespread in nature, forming the core of numerous natural products and alkaloids with profound physiological effects. nih.govnih.govresearchgate.net This prevalence has established the indole nucleus as a versatile building block in drug discovery, with a high probability of leading to successful therapeutic candidates. nih.gov

The significance of the indole heterocycle is underscored by its incorporation into a multitude of approved drugs. nih.gov For instance, molecules like the anti-inflammatory drug Indomethacin and the anti-migraine agent Sumatriptan feature the indole core. nih.gov The broad spectrum of pharmacological activities associated with indole derivatives is remarkable, encompassing anticancer, antimicrobial, antiviral, anti-inflammatory, and antihypertensive properties, among others. nih.govresearchgate.netopenmedicinalchemistryjournal.com This diverse bioactivity stems from the indole's ability to mimic the structure of peptides and interact with various biological targets, including enzymes and receptors. nih.gov The rich chemistry of the indole nucleus allows for extensive synthetic modifications, enabling the creation of diverse libraries of compounds for screening and the development of novel therapeutic agents. researchgate.netmdpi.com

The Role and Impact of Halogenation, Specifically Chlorination, on Indole Reactivity and Applications

The introduction of halogen atoms, particularly chlorine, onto the indole scaffold is a powerful strategy for modulating the molecule's physicochemical and biological properties. researchgate.neteurochlor.org Halogenation can significantly influence a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. researchgate.net In the context of medicinal chemistry, the presence of a chlorine atom can be crucial for the biological activity of a drug molecule. researchgate.net

Chlorination of the indole ring can alter its electronic properties, thereby affecting its reactivity in chemical transformations. acs.org For example, the position of the chlorine substituent can direct further functionalization of the indole nucleus. organic-chemistry.orgthieme-connect.com This controlled reactivity is invaluable in the synthesis of complex molecules. Moreover, chlorinated indoles themselves exhibit a range of biological activities. For instance, chlorinated bis-indole alkaloids have demonstrated antibacterial and cytotoxic activities. nih.gov The strategic placement of a chlorine atom can enhance the potency of a compound, as seen in various synthetic indole derivatives developed as enzyme inhibitors or receptor modulators. nih.gov The ability of chlorine to form halogen bonds can also contribute to more effective binding at the active site of a protein. researchgate.net

Distinctive Features and Research Interest in the 3H-Indole Tautomeric Form

While the 1H-indole is the more stable and common tautomer, the 3H-indole (also known as indolenine) represents a fascinating and synthetically useful isomer. organic-chemistry.org The 3H-indole tautomer is characterized by the absence of a proton on the nitrogen atom and the presence of a double bond between the nitrogen and the C2 position of the pyrrole ring. This structural arrangement imparts distinct reactivity to the molecule.

Research interest in 3H-indoles stems from their role as key structural units in a variety of natural products and pharmaceuticals. organic-chemistry.org The development of efficient synthetic methods to access 3H-indole derivatives has been an active area of investigation. organic-chemistry.orgacs.orgorganic-chemistry.org These methods often involve the intramolecular cyclization of suitable precursors. organic-chemistry.orgacs.org The reactivity of the C=N double bond in the 3H-indole ring allows for a range of chemical transformations, including reductions and cycloaddition reactions, providing pathways to construct complex polycyclic indole alkaloids. organic-chemistry.org The Fischer indole synthesis, a classic method for preparing indoles, can also be adapted to yield 3H-indole derivatives under specific conditions. nih.gov

Overview of Advanced Academic Investigations Pertaining to 5-Chloro-3H-Indole and its Derivatives

The convergence of chlorination and the 3H-indole tautomer in the form of this compound has spurred a number of advanced academic investigations. Researchers have explored the synthesis and reactivity of this specific scaffold and its derivatives, aiming to unlock their potential in various applications.

Recent studies have focused on the synthesis of novel 5-chloro-indole derivatives and their evaluation as potent inhibitors of biological targets relevant to cancer therapy, such as EGFR (Epidermal Growth Factor Receptor) and BRAF kinases. nih.govmdpi.com For example, a series of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides were synthesized and showed significant EGFR inhibitory activity. nih.gov In another study, new 5-chloro-indole-2-carboxylate and pyrrolo[3,4-b]indol-3-one derivatives were designed and synthesized as dual EGFR/BRAF V600E inhibitors. mdpi.com

Furthermore, the synthesis of 5-chloroindole (B142107) and its 3-substituted analogues has been optimized for large-scale production, indicating its importance as a building block in industrial applications. researchgate.net The chemical literature also describes the synthesis of various Schiff base derivatives of 5-chloro-indoles and their evaluation for cytotoxic activity against cancer cell lines. orientjchem.org Additionally, the synthesis of 5-chloro-3-phenyl-1H-indole-2-carbonyl azide (B81097) derivatives has been reported, highlighting the versatility of the 5-chloroindole core in accessing a diverse range of chemical structures with potential antimicrobial activity. researchgate.net These investigations collectively demonstrate the active and growing research landscape surrounding this compound and its derivatives, driven by their promising biological activities and synthetic utility.

Structure

2D Structure

3D Structure

Properties

CAS No. |

754948-43-1 |

|---|---|

Molecular Formula |

C8H6ClN |

Molecular Weight |

151.59 g/mol |

IUPAC Name |

5-chloro-3H-indole |

InChI |

InChI=1S/C8H6ClN/c9-7-1-2-8-6(5-7)3-4-10-8/h1-2,4-5H,3H2 |

InChI Key |

UZALROHLTCSLJQ-UHFFFAOYSA-N |

Canonical SMILES |

C1C=NC2=C1C=C(C=C2)Cl |

Origin of Product |

United States |

Elucidating Chemical Reactivity and Reaction Mechanisms of 5 Chloro 3h Indole Systems

Mechanistic Studies of Chlorination Reactions Involving Indole (B1671886) and 3H-Indole Intermediates

The chlorination of indole is a well-studied process that does not proceed by direct electrophilic substitution on the aromatic ring. Instead, the reaction mechanism involves the formation of distinct intermediates, including N-chloroindole and 3-chloro-3H-indole (also known as an indolenine). acs.orgacs.org The stability and subsequent rearrangement of these intermediates are highly dependent on the reaction conditions, such as the solvent and the presence or absence of a base. acs.org

In nonprotic solvents at low temperatures, N-chloroindole can be formed and is relatively stable. acs.org However, in the presence of alkaline alcoholic media, it rearranges to yield 3-chloroindole. acs.org Kinetic studies of this rearrangement have revealed an induction period followed by a pseudo-first-order process. acs.org This observation suggests the formation of another intermediate species. The proposed mechanism involves an equilibrium between N-chloroindole, 3-chloro-3H-indole, and the conjugate base of 3-chloroindole. acs.org The 3-chloro-3H-indole is proposed as a key intermediate that absorbs at 252 nm; its formation can be detected spectroscopically during the reaction before it converts to the final product. acs.org

The general pathway can be summarized as follows:

Formation of N-Chloroindole: The indole nitrogen attacks the chlorinating agent.

Rearrangement to 3-Chloro-3H-indole: The N-chloroindole isomerizes to the more stable 3-chloro-3H-indole intermediate. acs.org This step is crucial for the eventual formation of the C3-chlorinated product.

Formation of 3-Chloroindole: The 3-chloro-3H-indole intermediate then rearranges, often with the assistance of a base, to the final aromatic 3-chloroindole product. acs.org

This mechanistic understanding highlights that the direct formation of 5-chloro-3H-indole via chlorination of an existing indole would not be the primary pathway. Instead, a 5-chloroindole (B142107) starting material would likely undergo similar N-chlorination and subsequent rearrangement if subjected to further chlorination, potentially leading to dichlorinated products. The 3H-indole structure is a transient, non-aromatic intermediate in the substitution process. acs.orgacs.org

| Intermediate | Detection Method | Role in Mechanism |

| N-Chloroindole | Iodometry, Spectroscopy | Initial product of chlorination, rearranges to 3-chloro-3H-indole. acs.org |

| 3-Chloro-3H-indole | UV Spectroscopy (absorbance at 252 nm) | Key non-aromatic intermediate, precursor to the final product. acs.org |

| Anion of 3-chloroindole | Inferred from kinetic data and base catalysis | Facilitates the final rearrangement to the aromatic product. acs.org |

Regioselectivity and Stereoselectivity in Reactions of this compound Derivatives

The reactivity of indole systems is heavily influenced by the substitution pattern on the ring, which dictates the regioselectivity of subsequent reactions. The C3 position is electronically the most favored position for electrophilic substitution due to the delocalization of the nitrogen's lone pair electrons. researchgate.net However, for a this compound, the C3 position is already part of a double bond and is sp2-hybridized but not aromatic. Reactions involving this system would differ significantly from those of a standard 5-chloroindole.

In palladium(II)-catalyzed C-H alkenylation reactions, the regioselectivity can be controlled by the choice of ligand. nih.gov While typical conditions favor C3-alkenylation of indoles, specific ligands can switch the selectivity to the C2 position. nih.gov This control is achieved by changing the regioselectivity-determining step of the reaction. nih.gov For a 5-chloro-substituted indole, the electronic effect of the chlorine atom would influence the electron density of the ring, but the primary directing effect for electrophilic attack remains at the C3 position of the pyrrole (B145914) ring.

In the context of electrophilic aromatic substitution-based cyclizations of 4-substituted indoles, regioselectivity is a competition between the C3 and C5 positions. beilstein-journals.org The outcome can be influenced by the nature of the protecting group on the indole nitrogen; electron-withdrawing groups can decrease the nucleophilicity at C3, potentially favoring cyclization at the C5 position. beilstein-journals.org This principle suggests that in reactions of 5-chloroindole derivatives, the electronic nature of other substituents and the reaction type will be critical in determining the site of reaction.

Stereoselectivity becomes relevant when a new chiral center is formed. In organocatalytic asymmetric reactions, for instance, chiral phosphoramide (B1221513) catalysts can be used for the synthesis of chiral 2-indole-substituted 1,1-diarylalkane derivatives, demonstrating that high stereocontrol is achievable in reactions involving the indole nucleus. nih.gov

Nucleophilic and Electrophilic Pathways in Substituted Indole Systems

Electrophilic Pathways:

Halogenation: Occurs readily at the C3 position using mild halogenating agents. quimicaorganica.org

Nitration: Can be achieved using nitric acid in acetic anhydride. quimicaorganica.org

Sulfonation: Requires mild conditions, such as an SO3-pyridine complex, to avoid polymerization. quimicaorganica.org

Friedel-Crafts Alkylation: This is a valuable method for C-C bond formation at the C3 position of indoles. researchgate.net

While indole itself typically acts as a nucleophile, there are numerous examples of nucleophilic substitution and addition reactions, particularly when the indole ring is modified with electron-withdrawing groups. sci-hub.se For example, 1-methoxy-6-nitroindole-3-carbaldehyde serves as an excellent electrophile, reacting regioselectively at the C2 position with various nucleophiles. nii.ac.jp This is because the methoxy (B1213986) group on the nitrogen and the nitro group on the benzene (B151609) ring activate the C2 position towards nucleophilic attack. A 5-chloro substituent would similarly influence the ring's electrophilicity, making positions like C2 more susceptible to nucleophilic attack, especially if other activating groups are present. Nucleophilic aromatic substitution (SNAr) reactions between indoles and electron-deficient aryl fluorides can proceed through a borderline mechanism and are subject to general base catalysis. nih.gov

Investigations into Rearrangement Processes (e.g., Fischer Indole Reaction mechanisms)

The Fischer indole synthesis is a cornerstone method for preparing indole rings by heating an arylhydrazone with an acid catalyst. byjus.comwikipedia.org The reaction is versatile and can be used to prepare a wide variety of substituted indoles, including those with a chlorine atom at the 5-position, by starting with the appropriately substituted phenylhydrazine (B124118) (e.g., 4-chlorophenylhydrazine).

The mechanism is a complex rearrangement process:

Hydrazone-Enehydrazine Tautomerization: The initially formed arylhydrazone tautomerizes to its enehydrazine form. wikipedia.orgnih.gov

uni-muenchen.deuni-muenchen.de-Sigmatropic Rearrangement: Following protonation, the enehydrazine undergoes an irreversible electrocyclic rearrangement, which breaks the N-N bond and forms a new C-C bond. byjus.comwikipedia.org This is the key step of the reaction.

Rearomatization and Cyclization: The resulting di-imine intermediate rearomatizes. The nucleophilic amine then attacks the imine carbon intramolecularly to form an aminoindoline intermediate. byjus.com

Elimination and Aromatization: Finally, the elimination of ammonia (B1221849) from the aminoindoline, driven by acid catalysis, leads to the formation of the stable, aromatic indole ring. wikipedia.orgnih.gov

This process can lead to the formation of 3H-indole (indolenine) structures as intermediates or, in some cases, as stable products, particularly when the ketone precursor is appropriately substituted. nih.govthieme-connect.com For example, palladium-catalyzed cyclization of N-arylamines can proceed via a 3H-indole intermediate which rapidly tautomerizes to the final indole product. thieme-connect.com

| Step | Description | Key Transformation |

| 1 | Tautomerization | Phenylhydrazone → Enehydrazine. wikipedia.org |

| 2 | Rearrangement | uni-muenchen.deuni-muenchen.de-Sigmatropic shift, N-N bond cleavage, C-C bond formation. byjus.com |

| 3 | Cyclization | Intramolecular attack of amine on imine to form a five-membered ring. byjus.com |

| 4 | Aromatization | Elimination of ammonia (NH3) to form the aromatic indole. wikipedia.org |

Catalytic Cycles and the Role of Transition Metals and Organocatalysts

Modern synthetic methods frequently employ catalysts to construct and functionalize indole rings with high efficiency and selectivity. Both transition metals and organocatalysts play significant roles in reactions involving substituted indoles.

Transition Metals: Transition metals, particularly palladium, are widely used in indole synthesis through cross-coupling and cyclization reactions. mdpi.com For instance, palladium-catalyzed methods can be used to effect the Fischer indole synthesis by cross-coupling aryl bromides and hydrazones, which supports the intermediacy of hydrazones in the classical synthesis. wikipedia.org Palladium catalysts are also used in oxidative Heck reactions for the C2 or C3 alkenylation of indoles, where the ligand plays a crucial role in controlling regioselectivity. nih.gov Other transition metals like copper are also employed; for example, a palladium-catalyzed synthesis of 3-chloroindoles involves a subsequent copper-mediated oxidation/chlorination step. researchgate.net Mechanochemical methods using 3d transition metals have also been developed for the regioselective arylation and alkylation of indoles. bohrium.com

Organocatalysts: Organocatalysis provides a metal-free alternative for asymmetric synthesis involving indoles. Chiral phosphoric acids and their derivatives, such as phosphoramides, are effective catalysts for enantioselective reactions. nih.gov For example, the reaction of indol-2-yl carbinols with enamides can be catalyzed by a chiral phosphoramide to produce chiral 2-indole-substituted alkanes with high stereoselectivity. nih.gov These reactions typically proceed through the formation of an intermediate that is activated by the catalyst, allowing for a controlled nucleophilic or electrophilic attack.

| Catalyst Type | Metal/Compound Example | Typical Reaction | Role of Catalyst |

| Transition Metal | Palladium (Pd) | Fischer Indole Synthesis, C-H Functionalization, Cross-Coupling. nih.govwikipedia.orgmdpi.com | Facilitates C-C and C-N bond formation, enables catalytic cycles. mdpi.com |

| Transition Metal | Copper (Cu) | Oxidative Chlorination. researchgate.net | Mediates oxidation and halogenation steps. |

| Organocatalyst | Chiral Phosphoramide | Asymmetric Friedel-Crafts type reactions. nih.gov | Activates substrates and controls stereochemistry. |

Identification and Characterization of Reactive Intermediates

The elucidation of reaction mechanisms relies heavily on the identification and characterization of transient or reactive intermediates. In the study of indole chlorination, spectroscopic methods have been instrumental. acs.org

N-Chloroindole and 3-Chloro-3H-indole: As discussed in section 3.1, the intermediacy of N-chloroindole and 3-chloro-3H-indole was established through a combination of iodometric titration and UV-Vis spectroscopy. acs.org The appearance and disappearance of a characteristic absorption band at 252 nm provided strong evidence for the formation of the 3-chloro-3H-indole intermediate during the rearrangement of N-chloroindole. acs.org

Iodonium (B1229267) Intermediate: In an iodine-mediated synthesis of 3H-indoles from enamines, a proposed mechanism involves the formation of a three-membered iodonium intermediate. acs.org This intermediate is formed by the iodocyclization of the enamine double bond and is then attacked intramolecularly to form the cyclized product. acs.org

Aryne Intermediates: In some transition-metal-free C3-arylation reactions of indoles, the involvement of highly reactive aryne intermediates has been proposed. nih.gov The generation of arynes can be proven by trapping experiments, for example, using furan (B31954) derivatives to form cycloaddition products. acs.org

The characterization of these short-lived species is often challenging and may require specialized techniques, including low-temperature spectroscopy, trapping experiments, and computational studies to support their proposed structures and roles in the reaction pathway. acs.orgcopernicus.org

Structure Activity Relationship Sar Studies and Rational Design of 5 Chloroindole Derivatives

Impact of Substituent Variations at C2, C3, and Nitrogen Positions of the Indole (B1671886) Ringbenchchem.combenchchem.comnih.govnih.govnih.govmdpi.com

Modifications at various positions of the 5-chloroindole (B142107) core are central to optimizing biological activity. The interplay between the 5-chloro substituent and variations at the C2, C3, and N1 positions allows for fine-tuning of potency, selectivity, and pharmacokinetic properties.

Functionalization at the C3 position of the 5-chloroindole ring is a common strategy to modulate biological activity. For example, in the development of Nurr1 agonists, exploring the structure-activity relationship of 5-chloroindole-6-carboxamide derivatives revealed that certain bicyclic substituents on the scaffold, including those attached at or near the C3 position, provided enhanced potency and activation efficacy nih.gov. In other studies, the presence of a linear alkyl group at the C3 position of indole-2-carboxamides was found to be instrumental, with its length profoundly influencing allosteric modulation of the orthosteric binding site acs.orgnih.govnih.gov. Research into SARS-CoV-2 3CLpro inhibitors demonstrated that methyl substitution at the C3 position of the indole ring could disrupt or reduce the available angle of attack for critical nucleophiles, thereby reducing potency nih.gov. Conversely, in the context of GPR40 agonists, various ortho-substituted phenyl derivatives at the C3 position of indole-2-propanoic acids showed significant agonistic activity, with the order of halogen potency being Br > Cl > F > H, indicating that substituents at the ortho position of the aryl group attached to C3 can be critical for receptor interaction nih.gov.

Substitution on the indole nitrogen (N1) can also significantly impact biological recognition and synthetic accessibility. For instance, in SAR studies of indole-2-carboxamides as CB1 receptor allosteric modulators, the presence of an electron-withdrawing group at the C5 position (like chlorine) was identified as critical, alongside the length of the linker between the amide bond and the phenyl ring B, and the amino substituent on the phenyl ring B acs.orgnih.govnih.gov. While not directly at the N1 position, modifications to the linker attached to the amide nitrogen influence biological recognition. In other contexts, the N-H of the indole nucleus has been implicated in hydrogen bonding with target proteins, suggesting that N-substitution might alter these interactions nih.gov. For example, N-methylation of indole derivatives has sometimes led to a loss of activity, indicating the importance of the free N-H for receptor binding nih.gov. The tert-butoxycarbonyl (Boc) group is often used as a protecting group on the indole nitrogen to enhance stability and solubility during synthesis, which can influence subsequent reactions and purification .

Carboxamide moieties are frequently incorporated into indole derivatives to enhance target binding and inhibitory activity. The presence of the carboxamide group in indole derivatives has been shown to be essential for inhibitory activity against certain enzymes, such as Human Leukocyte Elastase (HLGP), by forming hydrogen bonds with the enzyme's active site nih.gov. For example, in the study of HLGP inhibitors, the simultaneous presence of the carboxamide and chloroindole moieties directly contributed to the inhibition of HLGP activity nih.gov. In the design of Nurr1 agonists, 5-chloroindole-6-carboxamide derivatives were explored as mimics of a natural ligand, with the carboxamide group playing a role in the binding interactions nih.gov. Furthermore, the flexibility of the carboxamide moiety allows for various interactions, including hydrophobic and polar properties, which are critical for effective binding nih.gov.

Computational Chemistry Approaches for SAR Elucidation and Predictive Modelingfrontiersin.orgnih.govbenchchem.commdpi.comnih.govrsc.org

Computational chemistry plays a vital role in understanding the SAR of 5-chloroindole derivatives and in designing new, potent compounds. Quantitative Structure-Activity Relationship (QSAR) models, including 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been employed to correlate structural features with biological activity frontiersin.orgfrontiersin.orgnih.gov. These models can identify key pharmacophoric elements and predict the activity of novel compounds before synthesis frontiersin.orgnih.gov. For instance, 3D-QSAR analysis has revealed that substitutions at the fourth and fifth positions of the indole moiety favorably influence antimicrobial activity frontiersin.org. Molecular docking studies are also instrumental, providing insights into how 5-chloroindole derivatives interact with target proteins. Docking analyses have shown that the 5-chloroindole scaffold can engage in favorable stacking interactions with amino acid residues within binding sites, such as Phe1047, Phe918, and Phe921 in the context of VEGFR-2 inhibition mdpi.com. Additionally, halogen bonds, such as between the chlorine atom of a ligand and the side chain of Asn6.55, have been observed in interactions with serotonin (B10506) receptors, highlighting the specific role of the halogen substituent mdpi.com. Computational methods also aid in understanding the impact of substituents on electronic properties and binding free energy, as seen in studies of HIV-1 integrase inhibitors where modifications at the C5 position of the indole scaffold were evaluated using docking rsc.org.

De Novo Design and Optimization Strategies for 5-Chloroindole-Based Biologically Active Compoundsbenchchem.comnih.govresearchgate.net

The insights gained from SAR studies and computational modeling are directly applied in de novo design and optimization strategies for developing potent and selective 5-chloroindole-based drugs. Rational design involves systematically modifying lead compounds to enhance their desired properties. For example, in the development of potent inhibitors of mutant EGFR/BRAF pathways, a series of 5-chloro-indole-2-carboxylate derivatives were synthesized, with specific substitutions on the indole ring and attached moieties being crucial for antiproliferative activity researchgate.netmdpi.comresearchgate.net. The most potent derivative, a meta-piperidinyl substituted compound, demonstrated superior inhibition compared to reference drugs mdpi.com. Optimization efforts often focus on identifying the ideal substituents at key positions, such as the C3 position of the indole ring, to improve binding affinity and efficacy, as seen in the development of CB1 receptor allosteric modulators where the length and nature of the C3 alkyl chain were critical acs.orgnih.govnih.gov. Similarly, the incorporation of carboxamide moieties and specific functional groups on the phenyl ring of indole-2-carboxamides were key strategies for enhancing allosteric modulation of the CB1 receptor acs.orgnih.govnih.gov. The use of bioisosteric replacement, such as substituting a chlorine atom with fluorine or other electron-withdrawing groups, is also a common tactic to fine-tune electronic properties and metabolic stability sci-hub.se.

Compound List:

5-Chloro-3H-indole

5-Chloro-1H-indole-3-carboxylic acid

5-Chloroindole

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-hydroxyquinoline-4-carboxamide

5-Chloro-2-methyl-3-phenyl-1H-indole

5-Chloro-3-phenyl-1H-indole-2-carbonyl azide (B81097)

5-Chloro-1-[(4-chlorophenyl)methyl]-3-(phenylthio)-1H-indole-2-carboxylic acid

5-Chloroindole-6-carboxamide

5-chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide

5-chloro-N-(4-(dimethylamino)phenethyl)-3-propyl-1H-indole-2-carboxamide

5-chloro-N-(4-(dimethylamino)phenethyl)-3-hexyl-1H-indole-2-carboxamide

5-Chloroindole-2-carboxylic acid

5-Chloro-1-(2-methoxy-ethyl)-1H-indole-2-carboxylic acid

5-Chloro-3-phenyl-1H-indole-2-carbonyl azide

5-Chloro-1-[(4-chlorophenyl)methyl]-3-(phenylthio)-1H-indole-2-carboxylic acid

5-Chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide

5-chloro-N-(4-(dimethylamino)phenethyl)-3-propyl-1H-indole-2-carboxamide

5-chloro-N-(4-(dimethylamino)phenethyl)-3-hexyl-1H-indole-2-carboxamide

5-chloroindole-2-carboxylic acid

5-Chloro-1-(2-methoxy-ethyl)-1H-indole-2-carboxylic acid

5-chloro-3-ethyl-N-(4-(dimethylamino)phenethyl)-1H-indole-2-carboxamide

5-chloro-N-(4-(dimethylamino)phenethyl)-3-pentyl-1H-indole-2-carboxamide

5-chloroindole-2-carboxylate derivatives

pyrrolo[3,4-b]indol-3-ones

5-chloro-3-hydroxymethyl-indole-2-carboxamides

5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides

pyrido[3,4-b]indol-1-ones

5-chloroindole-2-carboxylate

Applications in Chemical Biology and Advanced Medicinal Chemistry Research

Investigation of Molecular Targets and Biological Pathways Modulated by 5-Chloroindole (B142107) Derivatives

Derivatives of 5-chloroindole have been extensively studied for their ability to interact with and modulate the activity of specific molecular targets, offering insights into complex biological pathways and potential therapeutic interventions.

The capacity of 5-chloroindole and its elaborated derivatives to act as allosteric modulators of key receptors has been a significant focus of research.

5-HT₃ Receptor: 5-Chloroindole itself has been identified as a positive allosteric modulator (PAM) of the human 5-HT₃A receptor sigmaaldrich.comwikipedia.orgmdpi.comresearchgate.netsigmaaldrich.com. It enhances the activity of 5-HT and other agonists at this receptor by binding to an allosteric site, distinct from the orthosteric binding site of serotonin (B10506) mdpi.com. This modulatory activity suggests potential roles in conditions modulated by the 5-HT₃ receptor, such as irritable bowel syndrome researchgate.net.

Cannabinoid Receptor 1 (CB1): Certain indole-2-carboxamide derivatives incorporating a 5-chloro substituent have demonstrated potent allosteric modulation of the CB1 receptor nih.govacs.orgacs.org. For instance, 5-chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide (ORG27569) is a well-characterized CB1 allosteric modulator nih.govacs.orgacs.org. These compounds often exhibit complex functional profiles, modulating both G-protein signaling and β-arrestin pathways, and influencing the binding affinity and efficacy of orthosteric ligands acs.orgacs.org.

Data Table 1: Allosteric Modulation of Receptors

| Compound/Derivative | Target Receptor | Activity Type | Reference |

| 5-Chloroindole | 5-HT₃ receptor | Positive Allosteric Modulator (PAM) | sigmaaldrich.comwikipedia.orgmdpi.comresearchgate.netsigmaaldrich.com |

| 5-chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide (ORG27569) | CB1 receptor | Positive Allosteric Modulator (PAM) | nih.govacs.orgacs.org |

5-Chloroindole derivatives have shown significant promise as inhibitors of various enzymes critical in disease pathogenesis, particularly in cancer and viral infections.

Epidermal Growth Factor Receptor (EGFR) and BRAF: A series of 5-chloro-indole-2-carboxylate derivatives have been developed as potent inhibitors of mutant EGFR and BRAF pathways, demonstrating significant antiproliferative activity against cancer cell lines nih.govresearchgate.netmdpi.comresearchgate.netresearchgate.netdntb.gov.uadntb.gov.ua. For example, compound 3e, a m-piperidinyl derivative, exhibited a potent EGFR inhibitory concentration (IC₅₀) of 68 nM and a growth inhibition (GI₅₀) of 29 nM against various cancer cell lines, outperforming the reference drug erlotinib (B232) in some assays researchgate.netmdpi.com. Other derivatives, such as 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides, displayed potent inhibitory activity against EGFRT790M, with IC₅₀ values in the low nanomolar range researchgate.net.

SARS-CoV-2 3CLpro: Indole (B1671886) chloropyridinyl ester derivatives have been identified as potent inhibitors of the SARS-CoV-2 main protease (3CLpro) nih.govmdpi.comnih.gov. Compound 1, an indole chloropyridinyl ester derivative, demonstrated a 3CLpro inhibitory IC₅₀ value of 250 nM and antiviral activity with an EC₅₀ of 2.8 μM nih.govnih.gov. Another derivative, compound 7d, showed a more potent enzyme inhibitory IC₅₀ of 73 nM nih.gov. These compounds function by forming a covalent bond with the catalytic cysteine residue in the 3CLpro active site nih.gov.

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): While research has highlighted the inhibitory potential of 5-chloroindole derivatives against EGFR and other kinases, specific studies detailing their activity against VEGFR-2 were not found within the provided search results.

Data Table 2: Enzyme Inhibitory Activities

| Compound/Derivative | Target | IC50/GI50 Value | Cell Line/Assay | Reference |

| 5-chloro-indole-2-carboxylate derivatives (general) | EGFR | 68–89 nM | EGFR inhibition | nih.gov |

| Compound 3e (m-piperidinyl derivative) | EGFR | 68 nM | EGFR inhibition | researchgate.netmdpi.com |

| Compound 3e (m-piperidinyl derivative) | Cancer cell lines | 29 nM | Panc-1, MCF-7, A-549 | mdpi.com |

| Compounds 3a–e (general) | Cancer cell lines | 29–42 nM | Panc-1, MCF-7, A-549 | mdpi.com |

| 5-chloro-indole-3-carboxylic acid derivatives (general) | Cancer cell lines | 29–78 nM | Panc-1, MCF-7, HT-29 | |

| Compound 5f | EGFRT790M | 9.5 ± 2 nM | EGFRT790M inhibition | researchgate.net |

| Compound 5g | EGFRT790M | 11.9 ± 3 nM | EGFRT790M inhibition | researchgate.net |

| 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides (general) | EGFRWT | 68–85 nM | EGFRWT inhibition | researchgate.net |

| 5-chloro-indole-2-carboxylate derivatives (general) | BRAFV600E | 35–67 nM | BRAFV600E inhibition | mdpi.com |

| Compound 1 (indole chloropyridinyl ester derivative) | SARS-CoV-2 3CLpro | 250 nM | SARS-CoV-2 3CLpro inhibition | nih.govnih.gov |

| Compound 7d (N-allyl derivative) | SARS-CoV-2 3CLpro | 73 nM | SARS-CoV-2 3CLpro inhibition | nih.gov |

Research into Antimicrobial and Antifungal Potentials of 5-Chloroindole Systems

5-Chloroindole derivatives have demonstrated notable activity against various bacterial pathogens, highlighting their potential as antimicrobial agents.

Antibacterial Activity: Studies have shown that 5-chloroindole and its derivatives, such as 4-chloroindole (B13527) and 5-chloro 2-methyl indole, exhibit significant antibacterial effects against uropathogenic Escherichia coli (UPEC) with Minimum Inhibitory Concentrations (MICs) of 75 μg/ml nih.govnih.gov. These compounds also effectively inhibited biofilm formation by UPEC nih.govnih.gov. Furthermore, 5-chloroindole demonstrated antibacterial activity against Vibrio parahaemolyticus with an MIC of 50 μg/mL frontiersin.org. A specific 5-chloro-indole derivative (5i) showed a selectivity index greater than 8.6 against Staphylococcus aureus, indicating selective toxicity towards bacteria mdpi.com. Ethyl 5-chloroindole-2-carboxylate is also recognized for its utility in research exploring antimicrobial properties chemimpex.com.

Data Table 3: Antimicrobial Activity

| Compound/Derivative | Target Organism/Assay | MIC Value | Biofilm Inhibition | Reference |

| 4-chloroindole | UPEC | 75 μg/ml | 72% (at 20 μg/ml) | nih.govnih.gov |

| 5-chloroindole | UPEC | 75 μg/ml | 66% (at 20 μg/ml) | nih.govnih.gov |

| 5-chloro 2-methyl indole | UPEC | 75 μg/ml | 64% (at 20 μg/ml) | nih.govnih.gov |

| 4-chloroindole | V. parahaemolyticus | 50 μg/mL | Not specified | frontiersin.org |

| 5-chloroindole | V. parahaemolyticus | 50 μg/mL | Not specified | frontiersin.org |

| 5-chloro-indole derivative (5i) | S. aureus | MIC90 ≥ 75 μM | Not specified | mdpi.com |

Studies on Antiviral Properties, including Anti-HIV Activity

The indole nucleus, and specifically 5-chloroindole derivatives, have been investigated for their antiviral potential, with a notable focus on anti-HIV activity.

Anti-HIV Activity: Hybrid molecules constructed from the 5-chloroindole scaffold, combined with arylsulfonyl and carboxamide groups, have exhibited significant inhibitory activity against HIV-1 nih.gov. Certain derivatives in this class demonstrated extraordinary HIV-1 IIIB inhibitory activity, with EC₅₀ values in the nanomolar range, such as 0.0047 μM nih.gov. Furthermore, 5-chloroindole derivatives have been explored as HIV-1 integrase inhibitors mdpi.com.

General Antiviral Properties: Indole derivatives, in general, are recognized for their broad antiviral potential researchgate.netrsc.org. Research has also explored 5-chloroindole hydrazide/hydrazone derivatives for their antioxidant activities, with some studies also noting their antiviral relevance researchgate.net.

Data Table 4: Antiviral Properties (Anti-HIV Activity)

| Compound/Derivative | Target/Assay | EC50 Value | IC50 Value | Reference |

| Hybrid molecules based on 5-chloroindole (e.g., compounds 27-29) | HIV-1 IIIB | 0.0047–0.0098 μM | 7.6 μM (for 27) | nih.gov |

| 5-chloroindole hydrazide/hydrazone derivatives | Antioxidant | Not specified | 2–60 μM (DPPH) | researchgate.net |

| Indole derivatives (general) | Antiviral | Not specified | Not specified | researchgate.netrsc.org |

Anti-inflammatory Action Investigations

The anti-inflammatory potential of 5-chloroindole has been explored through various preclinical models.

Carrageenan-Induced Edema: In animal models, 5-chloroindole demonstrated a protective effect against carrageenan-induced inflammation, providing 27.2% protection compared to control groups . This suggests that the compound may modulate inflammatory pathways effectively.

Inhibition of Inflammatory Mediators: Amide derivatives synthesized from 5-chloroindole-2-carboxylic acid can exert anti-inflammatory effects by inhibiting the release of inflammatory mediators bloomtechz.com. Research has also indicated that indole derivatives, including 5-chloroindole-2-carboxylate, are being investigated for their anti-inflammatory activities chemimpex.comontosight.ai.

Data Table 5: Anti-inflammatory Action

| Compound/Derivative | Model | % Protection | Reference |

| 5-Chloroindole | Carrageenan-induced edema (animal) | 27.2% | |

| Amide derivatives of 5-chloroindole-2-carboxylic acid | Not specified (in vitro) | Not specified | bloomtechz.com |

Research on Anticancer and Antiproliferative Effects

The antiproliferative and anticancer properties of 5-chloroindole derivatives are a significant area of research, with many compounds showing potent activity against various cancer cell lines.

Broad-Spectrum Antiproliferative Activity: 5-Chloroindole-2-carboxylic acid and its derivatives have shown anticancer properties and the ability to inhibit cancer cell growth in vitro biosynth.com. Studies on 5-chloro-indole-2-carboxylate derivatives have reported significant antiproliferative activity, with GI₅₀ values ranging from 29 nM to 78 nM against a panel of cancer cell lines researchgate.netmdpi.com. For example, compound 3e demonstrated a GI₅₀ of 29 nM against multiple cancer cell lines, surpassing the activity of erlotinib mdpi.com.

Targeted Inhibition: Derivatives have been designed to specifically target pathways implicated in cancer, such as the EGFR and BRAF pathways nih.govresearchgate.netmdpi.comresearchgate.netresearchgate.netdntb.gov.ua. Compounds like 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides have shown potent inhibition against EGFRT790M, with IC₅₀ values as low as 9.5 ± 2 nM researchgate.net. Research has also indicated that some derivatives can induce apoptosis by modulating caspase levels and affecting Bcl-2 protein expression researchgate.netdoi.org.

Specific Cancer Types: Investigations have explored the efficacy of 5-chloroindole derivatives against specific cancers, including breast, liver, and melanoma cell lines biosynth.com. For instance, compound 15, a 5-chlorobenzofuran-2-carboxamide (B3262294) derivative, exhibited antiproliferative activity equipotent to doxorubicin (B1662922) in MCF-7 breast cancer cells doi.org.

Exploration of 5-Chloroindole Derivatives as Analogs of Natural Products

The indole scaffold is a ubiquitous and critically important structural motif found in a vast array of natural products, playing fundamental roles in biological processes and serving as the basis for numerous therapeutic agents rsc.orgmdpi.comnih.govresearchgate.net. Natural products have historically been a rich source of drug leads, and synthetic chemists frequently draw inspiration from these complex molecules to design novel compounds with enhanced or modified biological activities. In this context, 5-chloroindole derivatives have emerged as valuable compounds for exploring structure-activity relationships and developing analogs that mimic or are inspired by naturally occurring substances.

The presence of a chlorine atom at the 5-position of the indole ring can significantly influence the electronic properties and biological interactions of the molecule, often leading to altered metabolic stability and binding affinities compared to their non-halogenated counterparts . Research has demonstrated that halogenated indoles are not only synthetic targets but also participate in the biosynthesis of certain natural products. For instance, 5-chloro-L-tryptophan, a halogenated analog of the essential amino acid L-tryptophan, serves as a biosynthetic precursor. It is oxidized to 5-chloroindole-3-pyruvic acid imine, which can then dimerize to form halogenated bis-indole structures, such as 5,5'-dichloro-chromopyrrolic acid. These intermediates are crucial in the biosynthetic pathway of complex natural products like rebeccamycin, a tryptophan-derived indolocarbazole researchgate.net.

Furthermore, 5-chloroindole derivatives have been identified in natural contexts or as direct analogs of naturally occurring compounds. 5-Chloroindole-3-acetic acid (5-Cl-IAA) has been isolated as a natural auxin from pea seeds, where it plays a role in plant growth and development by stimulating cell elongation and leaf growth biosynth.comtandfonline.com. This finding directly links chloroindole structures to plant hormones, highlighting their natural relevance. In the realm of neurobiology, 5-chloroindole has been utilized as a stable analog of 5,6-dihydroxyindole (B162784) (DHI), a dopamine (B1211576) metabolite. This substitution allows for more robust studies into the biological functions of DHI, such as its interaction with the Nurr1 receptor and its role in dopamine synthesis pathways acs.org.

The medicinal chemistry community has actively synthesized and evaluated various 5-chloroindole derivatives, often aiming to replicate or improve upon the activities of known natural products or their synthetic analogs. For example, a series of 5-chloro-indole-2-carboxylate derivatives have been developed as potent inhibitors targeting mutant EGFR and BRAFV600E pathways, demonstrating significant antiproliferative activity against cancer cell lines mdpi.com. These synthetic efforts underscore the utility of the 5-chloroindole scaffold in designing molecules with targeted biological functions, drawing parallels to the broad spectrum of bioactivities observed in natural indole-containing compounds, including anticancer, antiviral, and antimicrobial properties mdpi.comnih.govresearchgate.net.

Diversified Applications in Materials Science and Agrochemical Research

Exploration in the Development of Novel Materials (e.g., polymers, coatings)

The indole (B1671886) nucleus, and specifically 5-Chloro-3H-indole, serves as a versatile monomer for the synthesis of functional polymers and protective coatings. A significant area of research has been its application in forming redox-active films through electropolymerization. When subjected to electrochemical processes, 5-Chloroindole (B142107) can polymerize to create a film composed of cyclic trimers and linked polymer chains. These films exhibit electroactivity, meaning their electronic and optical properties can be altered by an electrical potential, making them candidates for applications in sensors, electrochromic devices, and energy storage systems. rsc.orgrsc.org

Furthermore, 5-Chloroindole and its derivatives have demonstrated notable efficacy as corrosion inhibitors for various metals. Research has shown that compounds like 5-chloroindole can form a protective layer on the surface of mild steel and copper, particularly in acidic environments. capes.gov.brsci-hub.se This protective film acts as a barrier against corrosive agents, significantly reducing the rate of metal degradation. For instance, a derivative of 5-chloro-1H-indole-2,3-dione was identified as a good mixed-type inhibitor for mild steel in a phosphoric acid solution, achieving an inhibition efficiency of 91% at a concentration of 10⁻³M. jmaterenvironsci.comresearchgate.net The mechanism of inhibition is attributed to the adsorption of the indole molecules onto the metal surface, a process governed by interactions between the heteroatom, π-electrons of the indole ring, and the metal's d-orbitals. sci-hub.se

The effectiveness of these compounds as corrosion inhibitors is often evaluated using electrochemical techniques such as Tafel polarization and electrochemical impedance spectroscopy (EIS), as detailed in the table below.

Table 1: Research Findings on 5-Chloroindole Derivatives as Corrosion Inhibitors

| Compound | Metal | Environment | Inhibition Efficiency (%) | Inhibition Type | Adsorption Isotherm | Source |

|---|---|---|---|---|---|---|

| 5-chloro-1-(2-(dimethylamino)ethyl)indoline-2,3-dione | Mild Steel | 1M H3PO4 | 91% at 10⁻³M | Mixed-type | Langmuir | jmaterenvironsci.com, researchgate.net |

| 5-Chloroindole | Mild Steel | 1 N H2SO4 | High (concentration-dependent) | Primarily Anodic | Frumkin | capes.gov.br, sci-hub.se |

| 5-Chloroindole | Copper | Acidic Chloride Solution | Effective Inhibitor | Not Specified | Not Specified |

Application in Fluorescent Probes and Dyes

The indole scaffold is a well-known fluorophore, and its derivatives are integral to the synthesis of various dyes and fluorescent probes. nih.gov 5-Chloroindole serves as a precursor in the creation of dyestuffs. Biocatalytic processes, for example using Escherichia coli expressing specific enzymes, can be employed to convert 5-Chloroindole into colored compounds.

The bioconversion of halogenated indoles can produce a range of bright colors. For instance, the enzymatic conversion of 5-chloroindole can yield a turquoise-colored indigoid dye, which is a dimeric product that precipitates from the reaction solution. mdpi.com This demonstrates the potential for using 5-chloroindole in biotechnological dyeing processes, including in-situ dyeing of fabrics like cotton. mdpi.com The resulting halogenated indigoids are typically poorly soluble in water, a characteristic that is relevant for dye fixation on textiles. mdpi.com

Table 2: Colors of Indigoid Dyes from Bioconversion of Halogenated Indoles

| Starting Indole Derivative | Resulting Indigoid Color | Source |

|---|---|---|

| 5-Chloroindole | Turquoise / Light Blue | mdpi.com |

| 6-Chloroindole | Reddish / Purple | mdpi.com |

| 4-Chloroindole (B13527) | Green | mdpi.com |

| 6-Bromoindole | Pink / Purple (Tyrian Purple) | mdpi.com |

| 6-Fluoroindole | Orange | mdpi.com |

Beyond traditional dyes, indole derivatives are crucial in developing fluorescent probes for detecting specific analytes. nih.gov While research specifically detailing this compound in complex fluorescent probes is limited, the general principle involves incorporating the indole structure as the fluorophore and attaching a recognition unit that interacts with the target molecule. This interaction modulates the fluorescence properties of the indole core, allowing for detection. nih.gov

Role in Agrochemical Formulations and Crop Protection Agents

Indole derivatives are investigated in agrochemical research for their potential as crop protection agents due to their biological activities. Some indole compounds have shown phytotoxic effects, suggesting their utility as herbicides. scirp.org The phytotoxicity of substituted indoles is influenced by the nature and position of the substituent on the aromatic ring. scirp.org

Studies on a series of indole derivatives have shown that those with electron-accepting groups, such as bromo and cyano groups at the 5-position, exhibit significant inhibitory effects on the seed germination and seedling growth of various plant species, including the weed Lolium rigidum. scirp.org For example, 5-bromoindole (B119039) demonstrated a high average inhibition of seedling growth (59%). scirp.org Given the similar electronic properties of chloro and bromo substituents, these findings suggest that 5-chloroindole could also possess significant phytotoxic activity, making it a compound of interest for the development of new herbicides. scirp.org The selective phytotoxic effect depends on the specific plant species and the concentration of the compound. scirp.org

Table 3: Phytotoxic Effects of 5-Substituted Indole Derivatives

| Compound | Substituent Type (at C5) | Average Inhibition of Seedling Growth (%) | Source |

|---|---|---|---|

| 5-Cyanoindole | Electron-Acceptor | 85% | scirp.org |

| 5-Carbomethoxyindole | Electron-Acceptor | 77.8% | scirp.org |

| 5-Bromoindole | Electron-Acceptor | 59% | scirp.org |

| Indole (unsubstituted) | - | 46% | scirp.org |

| 5-Hydroxyindole | Electron-Donor | Stimulatory on some species | scirp.org |

Utilization in Flavor and Fragrance Industry Research

The parent compound, indole, is a well-established component in the flavor and fragrance industry. creative-proteomics.comperfumerflavorist.comperfumerflavorist.comscentspiracy.com It possesses a complex and potent dual aroma profile: at high concentrations, it has a repulsive, fecal odor, but at very low concentrations (typically below 0.1%), it imparts a powerful and radiant floral note. perfumerflavorist.comthegoodscentscompany.comparfumplusmag.com This unique property makes it an essential ingredient for creating realistic and heady floral accords, especially those of jasmine, tuberose, and orange blossom. perfumerflavorist.comscentspiracy.comparfumplusmag.com

Despite the extensive use of the parent indole molecule, there is limited publicly available research detailing the specific application of this compound in flavor and fragrance formulations. The introduction of a halogen atom, such as chlorine, onto an aromatic ring can significantly alter its olfactory properties. While some halogenated compounds are used in perfumery to provide specific notes, the effect of chlorination on the indole scent profile is not well-documented in industry literature. google.com The research in this area is likely proprietary. Therefore, the utilization of this compound remains a subject of specialized industrial research rather than a widely reported application. creative-proteomics.com

Advanced Analytical and Spectroscopic Characterization Techniques in 5 Chloro 3h Indole Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment

NMR spectroscopy is indispensable for determining the precise arrangement of atoms within a molecule. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the electronic environment of nuclei, allowing for definitive structural elucidation and purity assessment.

¹H NMR Spectroscopy: This technique provides information about the number, type, and connectivity of hydrogen atoms. For 5-chloro-1H-indole, characteristic signals include those for the aromatic protons on the benzene (B151609) ring, the proton at the C3 position of the pyrrole (B145914) ring, and the N-H proton. The chemical shifts and coupling patterns of these signals are diagnostic of the indole (B1671886) core and the position of the chlorine substituent. For instance, the presence of a chlorine atom at the 5-position influences the chemical shifts of the adjacent aromatic protons. The N-H proton typically appears as a broad singlet at a significantly downfield chemical shift, often between 8.0 and 12.0 ppm, depending on the solvent and concentration mdpi.comrsc.org.

¹³C NMR Spectroscopy: This method provides information on the carbon skeleton of the molecule. Each unique carbon atom in 5-chloro-1H-indole gives rise to a distinct signal, with chemical shifts indicative of their hybridization and electronic environment. The carbon bearing the chlorine atom (C5) will exhibit a characteristic shift, as will the carbons of the pyrrole ring (C2, C3) and the fused benzene ring. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) or APT (Attached Proton Test) can further differentiate between CH₃, CH₂, CH, and quaternary carbons, aiding in complete structural assignment orientjchem.org.

Table 7.1.1: Representative ¹H and ¹³C NMR Data for 5-Chloro-1H-indole

| Proton/Carbon | Chemical Shift (δ, ppm) | Multiplicity/Assignment | Source Reference |

| ¹H NMR | |||

| H-7 | 7.64 | dd, J = 1.9, 7.9 Hz | amazonaws.com |

| H-4 | 7.41-7.25 | m, 2H | amazonaws.com |

| H-3 | 7.01 | s, 1H | amazonaws.com |

| H-2 | 6.50 | s, 1H | amazonaws.com |

| N-H | ~8.0-12.0 | bs, 1H | mdpi.comrsc.org |

| ¹³C NMR | |||

| C-7a | 136.5 | amazonaws.com | |

| C-7 | 135.5 | amazonaws.com | |

| C-5 | 134.7 | (C-Cl) | amazonaws.com |

| C-3a | 130.4 | amazonaws.com | |

| C-6 | 129.1 | amazonaws.com | |

| C-4 | 120.8 | amazonaws.com | |

| C-3 | 119.7 | amazonaws.com | |

| C-2 | 111.6 | amazonaws.com |

(Note: Data for 5-chloro-1H-indole is primarily derived from spectral analysis of related compounds or databases, as direct comprehensive data for the specific 3H tautomer is less commonly reported. The ¹H NMR data for H-4 and H-6 are presented as a multiplet range, and the N-H signal is a typical broad singlet.)

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is crucial for determining the molecular weight of a compound and providing insights into its structure through fragmentation patterns. Techniques such as Electron Ionization (EI), Electrospray Ionization (ESI), and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed.

Molecular Ion Peak: For 5-chloro-1H-indole (C₈H₆ClN), the molecular weight is approximately 151.02 g/mol . In EI-MS, the molecular ion peak ([M]⁺) is expected at m/z 151. Due to the presence of chlorine, an isotopic peak at m/z 153 ([M+2]⁺) will be observed with an approximate intensity of one-third of the molecular ion peak, characteristic of compounds containing a single chlorine atom rsc.orgpsu.edu. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition mdpi.comresearchgate.netfrontiersin.orgresearchgate.net.

Fragmentation Analysis: The fragmentation pattern observed in MS provides structural clues. Common fragmentation pathways for indoles can involve the loss of small molecules or radical fragments, such as HCl, or cleavage of the pyrrole ring. For example, ESI-MS of related amine derivatives shows fragments corresponding to the loss of chlorine or protonated molecular ions . GC-MS analysis can also provide fragmentation data, aiding in the identification of impurities or related compounds europa.eu.

Table 7.2.1: Mass Spectrometry Data for 5-Chloro-1H-indole

| Compound | Molecular Formula | Calculated Monoisotopic Mass (Da) | Technique | Ion Type | m/z | Intensity (Relative) | Source Reference |

| 5-chloro-1H-indole | C₈H₆ClN | 151.018975 | GC-MS (EI) | [M]+ | 151 | 100% | [PubChem] |

| GC-MS (EI) | [M+2]+ | 153 | ~33% | [PubChem] |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule by detecting the absorption of infrared radiation, which causes molecular vibrations.

Key Absorption Bands: For 5-chloro-1H-indole, characteristic IR absorption bands are expected for the N-H stretching vibration, aromatic C-H stretching, C=C stretching within the aromatic rings, and the C-Cl stretching vibration. The N-H stretching vibration typically appears as a broad band in the region of 3300-3400 cm⁻¹ mdpi.comrsc.orgorientjchem.org. Aromatic C-H stretching vibrations are usually observed in the 3000-3100 cm⁻¹ range jpionline.org. The aromatic C=C stretching vibrations manifest as multiple bands between approximately 1600 and 1450 cm⁻¹ jpionline.org. The C-Cl stretching vibration, indicative of the halogen substituent, is often found in the fingerprint region, typically between 700 and 800 cm⁻¹ jpionline.org.

Table 7.3.1: Characteristic IR Absorption Bands for 5-Chloro-1H-indole

| Functional Group | Wavenumber (cm⁻¹) | Assignment | Source Reference |

| N-H Stretch | ~3300-3400 | Indole N-H stretching vibration | mdpi.comrsc.orgorientjchem.org |

| Aromatic C-H Stretch | ~3000-3100 | Aromatic C-H stretching | jpionline.org |

| Aromatic C=C Stretch | ~1600-1450 | Aromatic ring stretching vibrations | jpionline.org |

| C-Cl Stretch | ~700-800 | C-Cl stretching vibration | jpionline.org |

X-ray Crystallography for Precise Three-Dimensional Structural Elucidation

X-ray crystallography is a powerful technique used to determine the exact three-dimensional arrangement of atoms in a crystalline solid. It provides definitive information about bond lengths, bond angles, molecular conformation, and intermolecular interactions like hydrogen bonding and π-π stacking.

Structural Insights: For 5-chloro-1H-indole, X-ray crystallography can confirm the planarity of the indole ring system, the precise position of the chlorine atom, and the orientation of the N-H group. Studies on related indole derivatives have revealed that the indole nucleus is generally planar, with minor deviations attributable to substituent effects or crystal packing forces nih.govresearchgate.net. Intermolecular interactions, such as N-H···O hydrogen bonds or π-π stacking between adjacent indole rings, play a significant role in stabilizing the crystal lattice nih.govresearchgate.net. The presence of the chlorine atom can also influence crystal packing and potentially participate in halogen bonding nih.gov.

Chromatographic Techniques for Separation and Purification

Chromatographic methods are essential for isolating and purifying 5-chloro-1H-indole from reaction mixtures and for assessing its purity. Thin-layer chromatography (TLC) and column chromatography are widely used for this purpose.

Thin-Layer Chromatography (TLC): TLC is a qualitative and semi-quantitative technique used to monitor reaction progress and assess the purity of a compound. It involves separating components of a mixture on a thin layer of adsorbent material (commonly silica (B1680970) gel) coated on a plate. The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is characteristic for a given compound under specific conditions khanacademy.org. For 5-chloro-1H-indole or its derivatives, typical solvent systems for TLC might include mixtures of hexane (B92381) and ethyl acetate (B1210297) or dichloromethane (B109758) and methanol, yielding Rf values generally between 0.1 and 0.8 orientjchem.orgamazonaws.comrsc.org.

Column Chromatography: This preparative technique is employed for the isolation and purification of larger quantities of the target compound. 5-Chloro-1H-indole is typically purified using column chromatography on silica gel as the stationary phase. The mobile phase is usually a mixture of non-polar and moderately polar solvents, such as hexane/ethyl acetate or dichloromethane/methanol, with the optimal solvent system determined through TLC analysis amazonaws.comnih.govmdpi.com. The separation is based on the differential adsorption of the compound and impurities to the stationary phase.

Table 7.5.1: Chromatographic Parameters for 5-Chloro-1H-indole and Derivatives

| Compound | Technique | Stationary Phase | Mobile Phase System | Rf Value | Source Reference |

| 5-chloro-1H-indole | TLC | Silica gel | Hexanes/Ethyl Acetate (95:5 to 85:15) | ~0.60 | amazonaws.com |

| 5-chloro-1H-indole | Column Chromatography | Silica gel | Hexanes/Ethyl Acetate (95:5 to 85:15) | N/A | amazonaws.com |

| 5-chloro-1H-indole derivatives | TLC | Silica gel | CH₂Cl₂/MeOH (1:0→9:1) | ~0.40 | nih.govmdpi.com |

| 5-chloro-1H-indole derivatives | Column Chromatography | Silica gel | CH₂Cl₂/MeOH (1:0→9:1) | N/A | nih.govmdpi.com |

Compound Name List:

| Chemical Name |

| 5-Chloro-1H-indole |

| 5-Chloro-3H-indole |

| 5-Chloro-3-methyl-1H-indole |

| 5-chloro-1H-indol-2-amine hydrochloride |

| 5-chloro-1H-indole-3-carboxylic acid |

Future Research Directions and Unexplored Scientific Avenues

Development of Highly Selective and Efficient Synthetic Methodologies

The synthesis of 5-chloroindole (B142107) and its derivatives, while established, continues to be an area for advancement. Future research should focus on developing synthetic methodologies that offer enhanced selectivity, higher yields, and reduced reaction times. This includes exploring novel catalytic systems, flow chemistry approaches, and cascade reactions that can streamline the synthesis of complex indole (B1671886) structures with precise control over regiochemistry and stereochemistry. The goal is to create robust and scalable synthetic routes that minimize by-product formation and simplify purification processes ontosight.airsc.org.

Discovery of Novel Biological Targets and Therapeutic Applications Beyond Current Scope

While current research has identified applications in oncology and neurology, the full therapeutic potential of 5-chloroindole derivatives remains largely unexplored. Future investigations should aim to discover novel biological targets and expand the therapeutic applications beyond current scope. This involves comprehensive screening against a wider range of disease models, including infectious diseases (bacterial, viral, fungal), inflammatory conditions, and neurodegenerative disorders. Understanding the structure-activity relationships (SAR) for novel targets will be crucial for designing more potent and selective drug candidates ontosight.aimdpi.comresearchgate.netiosrphr.orgresearchgate.netnih.gov.

Advancements in Materials Science Applications and Device Integration

The unique electronic and structural properties of indole derivatives suggest significant untapped potential in materials science. Future research should explore the integration of 5-chloroindole scaffolds into advanced materials, such as organic semiconductors, light-emitting diodes (OLEDs), and sensors. Investigating their photophysical properties, charge transport capabilities, and self-assembly behaviors will be key to developing novel electronic devices and functional materials. Furthermore, exploring their use in polymer chemistry and as components in advanced coatings could lead to materials with enhanced stability and performance chemimpex.com.

Sustainable and Environmentally Benign Synthesis of 5-Chloro-3H-Indole and its Derivatives

The principles of green chemistry are increasingly important in chemical synthesis. Future research must prioritize the development of sustainable and environmentally benign synthetic protocols for 5-chloroindole and its analogues. This includes the use of renewable feedstocks, biodegradable catalysts, safer solvents (e.g., water, deep eutectic solvents), and energy-efficient reaction conditions like microwave or sonochemical methods. Minimizing waste generation, improving atom economy, and designing processes that are inherently safer will be paramount for the long-term viability and environmental responsibility of indole chemistry rsc.orgrsc.orgmdpi.comsjp.ac.lk.

Synergistic Integration of Experimental and Computational Approaches for Deeper Mechanistic Insights

To accelerate the discovery and optimization of 5-chloroindole-based compounds, a synergistic integration of experimental and computational approaches is essential. Future research should leverage computational tools such as molecular docking, density functional theory (DFT) calculations, and quantitative structure-activity relationship (QSAR) studies to predict binding affinities, reaction mechanisms, and physicochemical properties. These in silico predictions can guide experimental design, prioritize synthesis targets, and provide deeper mechanistic insights into the compound's behavior, thereby accelerating the development of novel therapeutics and materials mdpi.comresearchgate.netmdpi.com.

Q & A

Q. Basic

- NMR spectroscopy : NMR identifies substituent positions (e.g., Cl at C5: δ 7.2–7.4 ppm for aromatic protons) .

- Mass spectrometry : High-resolution MS (e.g., FAB-HRMS) confirms molecular weight (e.g., C₈H₅ClN₂O₂: m/z 196.59) .

- HPLC : Quantify purity (>98%) using C18 columns with UV detection at 254 nm .

How can the biological activity of this compound be evaluated in enzyme inhibition studies?

Q. Advanced

- Kinetic assays : Measure IC₅₀ values using fluorogenic substrates (e.g., for kinases or proteases) .

- Docking simulations : Use AutoDock Vina to predict binding modes with target enzymes (e.g., indole binding pockets in cytochrome P450) .

- SAR studies : Synthesize analogs (e.g., 3-nitro or 1-ethyl derivatives) to correlate substituent effects with activity .

What computational methods predict the reactivity of this compound in electrophilic substitutions?

Q. Advanced

- DFT calculations : Calculate Fukui indices to identify nucleophilic/electrophilic sites (e.g., C3 as reactive for further functionalization) .

- Hammett σ constants : Use substituent parameters to predict directing effects (e.g., Cl at C5 deactivates the ring, favoring meta-substitution) .

How should solubility challenges be addressed in biological assays involving this compound?

Q. Basic

- Solvent selection : Use DMSO (≤1% v/v) for stock solutions, diluted in assay buffers (PBS, pH 7.4) .

- Derivatization : Introduce hydrophilic groups (e.g., carboxylic acid at C2) via ester hydrolysis to improve aqueous solubility .

How can discrepancies in reported halogenation yields be systematically addressed?

Q. Advanced

- Reaction profiling : Use in-situ FTIR or Raman spectroscopy to monitor intermediate formation and optimize stoichiometry .

- DoE (Design of Experiments) : Vary temperature, solvent polarity, and catalyst loading to identify critical parameters .

- Byproduct analysis : Characterize side products (e.g., dihalogenated species) via LC-MS and adjust reaction time/temperature .

What purification methods are most effective for isolating this compound post-synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.